PseudoerythromycinAHemiketal
Description
Pseudoerythromycin A Hemiketal (CAS 105900-46-7) is a degradation product and impurity of erythromycin A, a macrolide antibiotic. It arises during pH-dependent degradation of erythromycin A-6,9-hemiketal, particularly under weakly alkaline conditions. Hydroxide ions catalyze the hydrolysis of the lactonyl ester bond, initiating translactonization (C13 → C11) and internal dehydration, leading to the formation of Pseudoerythromycin A Hemiketal and Pseudoerythromycin A Enol Ether (CAS 33396-29-1) . This compound is pharmacologically relevant as an impurity in erythromycin formulations, necessitating strict quality control in pharmaceutical production .
Properties
IUPAC Name |
3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWFALQXSTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoerythromycin A Hemiketal is typically formed during the degradation of erythromycin A under basic conditions. The process involves the rearrangement of the erythromycin A molecule, leading to the formation of the hemiketal structure .
Industrial Production Methods: Industrial production of Pseudoerythromycin A Hemiketal is not common as it is primarily a degradation product rather than a target compound. it can be isolated and identified using advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance .
Chemical Reactions Analysis
Types of Reactions: Pseudoerythromycin A Hemiketal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoerythromycin A Hemiketal .
Scientific Research Applications
Pseudoerythromycin A Hemiketal has several scientific research applications:
Chemistry: Used in stability studies of erythromycin formulations to understand degradation pathways.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.
Industry: Utilized in quality control and analytical testing of erythromycin products.
Mechanism of Action
The mechanism of action of Pseudoerythromycin A Hemiketal involves its interaction with various molecular targets. It is known to affect the stability and efficacy of erythromycin formulations by altering the chemical structure of erythromycin A. The pathways involved include base-catalyzed degradation and subsequent rearrangement of the erythromycin A molecule .
Comparison with Similar Compounds
Structural and Degradation Pathway Differences
The degradation of erythromycin A produces several impurities, each with distinct structural features and formation mechanisms:
Key Observations :
- Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are both formed under alkaline conditions (pH 8–10) via pseudo-first-order kinetics, with rate constants dependent on hydroxide ion concentration .
Stability and Pharmacological Activity
- Stability: Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are less stable than erythromycin A under alkaline conditions, as they represent intermediate degradation products. A predictive kinetic model for erythromycin A degradation (pH 3–10) incorporates rate constants for acid- and base-catalyzed pathways, with hemiketal formation dominant at pH > 8 . N-Demethylerythromycin A’s stability profile is less characterized but is likely influenced by pH and storage conditions.
- Pharmacological Activity: Neither Pseudoerythromycin A Hemiketal nor Erythromycin A Enol Ether retains significant antimicrobial activity due to structural rearrangements that disrupt ribosomal binding . N-Demethylerythromycin A may exhibit reduced activity compared to erythromycin A, as the N-methyl group is critical for target affinity .
Regulatory and Quality Control Considerations
All three compounds are classified as impurities in erythromycin formulations and are monitored per pharmacopeial standards (e.g., European Pharmacopoeia). Pseudoerythromycin A Hemiketal and Erythromycin A Enol Ether are specifically listed as "Impurity E" and "Impurity B," respectively, with strict limits on their concentrations .
Degradation Kinetics of Erythromycin A (pH 3–10)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
